ATM4 4-Acetoxy Analog
Overview
Description
Synthesis Analysis
The synthesis of ATM4 4-Acetoxy Analog involves advanced chemical processes and catalytic mechanisms. For instance, a study demonstrated the use of a ligand-based strategy for Pd-catalyzed allylic C-H acetoxylation, employing 4,5-diazafluorenone as an ancillary ligand to enable the conversion of terminal alkenes to allylic acetoxylation products under aerobic conditions (Campbell et al., 2010). Another approach involved the diacetoxylation of thymine derivatives leading to the synthesis of 4'-substituted 4'-thiothymidines, showcasing a method based on nucleophilic substitution of the 4'-acetoxy group (Haraguchi et al., 2008).
Molecular Structure Analysis
The molecular structure of ATM4 4-Acetoxy Analog and its analogs has been extensively studied, revealing insights into their configuration and intramolecular interactions. For example, the photocycloadditions of 1-acetoxy-2-(pent-4-enoyl)cyclopentenes provided a potential pathway to pseudoguaiane ring synthesis, highlighting the impact of molecular structure on chemical reactivity (Seto et al., 1984).
Chemical Reactions and Properties
ATM4 4-Acetoxy Analog undergoes various chemical reactions, contributing to its diverse chemical properties. A notable study on the photosensitization of human skin cell lines by ATMPn (9-acetoxy-2,7,12,17-tetrakis-(beta-methoxyethyl)-porphycene) delved into its mechanism of action in vitro, illustrating the compound's photodynamic properties (Fickweiler et al., 1999).
Physical Properties Analysis
The physical properties of ATM4 4-Acetoxy Analog, including its solubility, melting point, and stability, are critical for understanding its behavior in different environments. While specific studies focusing solely on the physical properties of ATM4 4-Acetoxy Analog were not identified, research on similar compounds provides a basis for understanding the importance of these properties in scientific and industrial applications.
Chemical Properties Analysis
The chemical properties of ATM4 4-Acetoxy Analog, such as reactivity, acidity, and photodynamic activity, play a significant role in its applications and interactions with other substances. The study on the mechanism of action of ATMPn in photosensitization of skin cells provides insights into the chemical behavior of similar compounds under light exposure, indicating potential areas for further research and application (Fickweiler et al., 1999).
Scientific Research Applications
Photosensitization in Skin Cell Lines : ATMPn is identified as a promising photosensitizer with high absorption around 640 nm and significant phototoxic effects in various human skin cell lines. This is due to its high lysosomal accumulation, making it effective even at low concentrations without dark toxicity. The mechanism of action involves damage to cell structures such as tonofilaments, plasma membrane, and mitochondria, suggesting a mechanism unrelated to apoptosis (Fickweiler et al., 1999).
Anti-HIV Activity of Nucleoside Analogs : In the context of anti-HIV treatments, 4'-substituted 4'-thiothymidines, which are analogs of nucleosides, have been synthesized and demonstrated potent inhibitory activity against HIV-1 and HIV-2. This includes the 4'-azido, 4'-cyano, and 4'-ethynyl derivatives. These compounds show promise, particularly against HIV variants resistant to other treatments (Haraguchi et al., 2008).
Comparison of Substituted Derivatives for Acetoxy Drug : The study of acetoxy derivatives of 4-methylcoumarin compared to propoxy and butoxy derivatives for the modulation of functional proteins like cytochrome P-450 and glutathione S-transferase revealed that acetoxy derivatives have higher efficacy in modulating these proteins (Tyagi et al., 2008).
Antidepressant Effect and Neural Mechanism : A study on Acer tegmentosum (ATM) showed its antidepressant effects in modulating menopausal depressive symptoms. This study used ovariectomized and repeatedly stressed female rats and found that ATM treatment effectively decreased behavioral and pathophysiological depression-like responses (Park et al., 2020).
Mechanism of Biochemical Action : A comparison of the specificities of acetoxy derivatives of 4-methylcoumarin and 4-phenylcoumarin for Acetoxy Drug: Protein Transacetylase (TAase) showed that acetoxy derivatives have a significant impact on TAase-mediated activation of proteins (Kumar et al., 2005).
Protein Acetylation Monitoring : Bioorthogonal chemical reporters, including alkynyl-acetyl-CoA analogs, were developed for monitoring protein acetylation. These analogs function as efficient substrates for lysine acetyltransferase p300 and enable direct in-gel fluorescent visualization and proteome-wide identification of acetylated proteins (Yang et al., 2010).
Safety And Hazards
properties
IUPAC Name |
[8-[2-[acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5/c1-14(25)24(3)11-10-17-12-18(27-4)13-20-19(17)8-6-16-7-9-21(28-5)23(22(16)20)29-15(2)26/h6-9,12-13H,10-11H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQCNMUAWZXTDNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CCC1=C2C=CC3=C(C2=CC(=C1)OC)C(=C(C=C3)OC)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401024758 | |
Record name | 8-{2-[Acetyl(methyl)amino]ethyl}-3,6-dimethoxy-4-phenanthryl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[8-[2-[Acetyl(methyl)amino]ethyl]-3,6-dimethoxyphenanthren-4-yl] acetate | |
CAS RN |
91295-74-8 | |
Record name | 8-{2-[Acetyl(methyl)amino]ethyl}-3,6-dimethoxy-4-phenanthryl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401024758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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